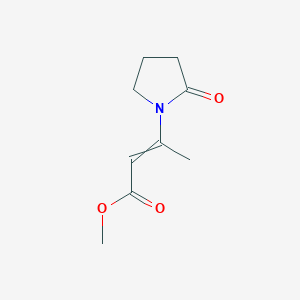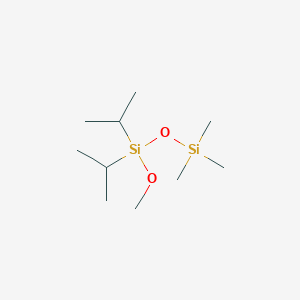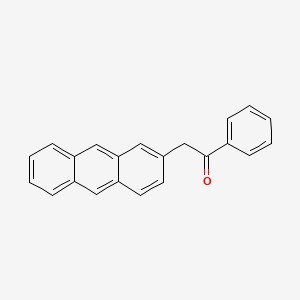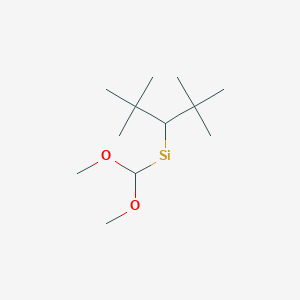![molecular formula C16H17N3 B15164609 {[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile CAS No. 199297-14-8](/img/structure/B15164609.png)
{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of {[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile involves several steps. One common method includes the reaction of 4-(3-methylpiperidin-1-yl)benzaldehyde with malononitrile under basic conditions. The reaction typically proceeds through a Knoevenagel condensation, where the aldehyde reacts with the active methylene group of malononitrile to form the desired product. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Scientific Research Applications
{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating diseases such as Alzheimer’s, hypertension, and cancer.
Industry: The compound is utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of {[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, piperidine derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to {[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
Berberine: Used for its antimicrobial and antidiabetic effects.
Tetrandine: Exhibits anti-inflammatory and anticancer activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
199297-14-8 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-[[4-(3-methylpiperidin-1-yl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H17N3/c1-13-3-2-8-19(12-13)16-6-4-14(5-7-16)9-15(10-17)11-18/h4-7,9,13H,2-3,8,12H2,1H3 |
InChI Key |
YZOUNNAMBASYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)



![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
